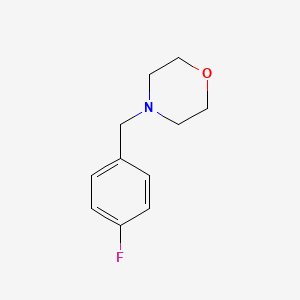

4-(4-Fluorobenzyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorobenzyl)morpholine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.24 . It is often stored at temperatures between 2-8°C .

Synthesis Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 . The ChemSpider ID for this compound is 685222 .

Chemical Reactions Analysis

The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244 and Van der Waals interaction with Val283 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.24 and is typically stored at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis in Pharmaceutical Intermediates

4-(4-Fluorobenzyl)morpholine has been utilized in the asymmetric synthesis of pharmaceutical intermediates. A study by Kato et al. (1994) describes an efficient asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate of mosapride, a potential gastroprokinetic agent. The synthesis involved a series of reactions, yielding a product with high enantiomeric excess, demonstrating its utility in producing specific drug enantiomers (Kato, Morie, Harada, & Matsumoto, 1994).

Synthesis and Structural Analysis of Derivatives

In another research, Banu et al. (2013) detailed the synthesis of a derivative of this compound and its spectroscopic and crystal structure analysis. This study highlights the compound's relevance in creating and analyzing novel chemical structures, which can have various applications in materials science and pharmaceuticals (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Role in Developing Antifungal Agents

Qu et al. (2015) conducted a study on synthesizing benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which included this compound. This research is significant as it demonstrated the antifungal properties of the synthesized compounds, indicating the potential of this compound in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).

Applications in DNA Interactions and Biological Activities

Okumuş et al. (2011) explored the synthesis of mono and bis (4-fluorobenzyl) spirocyclophosphazenes involving this compound. They investigated the structural characteristics, biological activities, and DNA interactions of these compounds. This study is particularly important for understanding the compound's role in biological systems and its potential applications in molecular biology and pharmacology (Okumuş, Kılıç, Hökelek, Dal, Açık, Öner, & Koç, 2011).

Role in Gastrokinetic Agents

Kato et al. (1991) described the synthesis and structure-activity relationships of compounds, including this compound, as gastrokinetic agents. These findings have implications in the field of gastroenterology, especially in the development of treatments for gastrointestinal motility disorders (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Mecanismo De Acción

Target of Action

Morpholine derivatives have been studied for their inhibitory potential against the zinc-containing carbonic anhydrase ca-ii enzyme .

Mode of Action

It is suggested that morpholine based compounds can attach to the ca-ii binding site and block its action .

Biochemical Pathways

It is known that carbonic anhydrase ca-ii enzyme plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Pharmacokinetics

It is suggested that morpholine based compounds can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .

Result of Action

It is suggested that morpholine based compounds can boost inhibitory efficacy and selectivity over other calcium-binding proteins by interacting with target bovine ca-ii binding sites .

Safety and Hazards

The safety information for 4-(4-Fluorobenzyl)morpholine includes the following hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This suggests that future research could focus on further exploring the medicinal chemistry and pharmacological activity of morpholine derivatives on various therapeutically related molecular targets .

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDOZKXIKPFFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)